(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Iodo-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Iodo-piperidine-1-carboxylic acid benzyl ester typically involves the iodination of piperidine followed by esterification. One common method includes the reaction of ®-3-hydroxy-piperidine with iodine in the presence of a base to form ®-3-Iodo-piperidine. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield ®-3-Iodo-piperidine-1-carboxylic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-3-Iodo-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of ®-3-azido-piperidine-1-carboxylic acid benzyl ester.
Reduction: Formation of ®-3-Iodo-piperidine-1-methanol.
Oxidation: Formation of ®-3-Iodo-piperidone-1-carboxylic acid benzyl ester.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Iodo-piperidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of iodine-containing piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, ®-3-Iodo-piperidine-1-carboxylic acid benzyl ester is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Iodo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The iodine atom and benzyl ester group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Chloro-piperidine-1-carboxylic acid benzyl ester
- ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester
- ®-3-Fluoro-piperidine-1-carboxylic acid benzyl ester
Uniqueness
®-3-Iodo-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. Compared to its chloro, bromo, and fluoro counterparts, the iodine-containing compound may exhibit different pharmacokinetics and biological activities, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
benzyl (3R)-3-iodopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKGKKUTPDGLB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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